molecular formula C21H23N5O2 B1208113 4,4'-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine CAS No. 39632-88-7

4,4'-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine

Cat. No.: B1208113
CAS No.: 39632-88-7
M. Wt: 377.4 g/mol
InChI Key: DWMMTLSFUWGGTM-UHFFFAOYSA-N
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Description

4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a pyridine ring, and it is substituted with a phenyl group and two morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine typically involves multi-step organic reactions. One common method is the Stille cross-coupling reaction, which involves the coupling of a dibromo-pyridazine derivative with an organotin compound . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the morpholine groups.

Scientific Research Applications

4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine is unique due to its combination of a pyridazine ring with a phenyl group and morpholine groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1-morpholin-4-yl-7-phenylpyrido[3,4-d]pyridazin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-2-4-16(5-3-1)19-14-17-18(15-22-19)21(26-8-12-28-13-9-26)24-23-20(17)25-6-10-27-11-7-25/h1-5,14-15H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMMTLSFUWGGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C3=CN=C(C=C32)C4=CC=CC=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192738
Record name 1,4-Dimorpholino-7-phenylpyrido(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39632-88-7
Record name 1,4-Dimorpholino-7-phenylpyrido(3,4-d)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039632887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC309704
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimorpholino-7-phenylpyrido(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMORPHOLINO-7-PHENYLPYRIDO(3,4-D)PYRIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0KB07W762
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1 part by weight of 1,4-dimethylmercapto-7-phenylpyrido[3,4-d]pyridazine and 10 parts by volume of morpholine are placed in a glass tube, and the glass tube is sealed. The reaction system is heated at 180°C for 8 hours. The excess amount of morpholine is removed by evaporating under reduced pressure, and water is added to the residue. Thus precipitated crude crystals are collected by filtration. The crude crystals are adsorbed on a column packed with silica-gel, followed by eluting with a mixture of acetone and benzene (1:4). The eluate is concentrated under reduced pressure and recrystallized from methanol to obtain 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine as pale yellow needles melting at 186° to 188°C.
Name
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